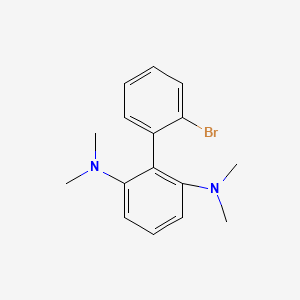

2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl

Description

Contextualization within Modern Organic and Organometallic Chemistry

Substituted biphenyl (B1667301) systems are a class of organic compounds that feature prominently in numerous areas of contemporary chemistry. Their rigid, yet conformationally dynamic, biaryl backbone makes them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com In the realm of organometallic chemistry, substituted biphenyls are of paramount importance as ligands for transition metal catalysts. acs.org The tailored steric and electronic properties of these ligands can profoundly influence the activity, selectivity, and stability of the catalytic system, driving innovation in cross-coupling reactions and other transformative chemical processes. acs.org

Importance of Steric and Electronic Effects in Biaryl Frameworks

The chemical behavior of biphenyl compounds is intricately governed by the interplay of steric and electronic effects. The substituents on the phenyl rings can dictate the torsional angle between the rings, a phenomenon known as atropisomerism, which can lead to chiral molecules with unique properties. libretexts.org Bulky groups in the ortho positions can restrict rotation around the central carbon-carbon bond, leading to stable, isolable rotational isomers. Electron-donating or withdrawing groups, in turn, modulate the electron density of the aromatic system, influencing the compound's reactivity and its ability to coordinate with metal centers. The precise control of these steric and electronic parameters is a key strategy in the design of new catalysts and functional materials.

Rationale for Comprehensive Investigation of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl

The compound 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl presents a compelling case for detailed scientific inquiry. The presence of two dimethylamino groups at the 2 and 6 positions of one phenyl ring introduces significant steric bulk and strong electron-donating character. The bromine atom at the 2'-position of the second ring provides a reactive handle for further chemical transformations, such as cross-coupling reactions. This specific arrangement of functional groups suggests potential applications as a precursor to novel ligands for catalysis or as a building block for advanced organic materials. A thorough understanding of its synthesis, structure, and reactivity is therefore crucial for unlocking its full potential in chemical research and development.

Compound Data

| Property | Value |

| IUPAC Name | 2'-Bromo-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine |

| CAS Number | 1160556-63-7 figshare.comstrem.com |

| Molecular Formula | C₁₆H₁₉BrN₂ figshare.comstrem.com |

| Molecular Weight | 319.24 g/mol figshare.comstrem.com |

| Appearance | Brown solid strem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-18(2)14-10-7-11-15(19(3)4)16(14)12-8-5-6-9-13(12)17/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVOBPSJQPPHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189907 | |

| Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160556-63-7 | |

| Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl and Analogous Structures

Precursor Synthesis and Halogenation Strategies

The successful synthesis of the target biphenyl (B1667301) is critically dependent on the preparation of a key precursor, 2-bromo-1,3-bis(dimethylamino)benzene. This section details the methodologies for the introduction of the dialkylamino moieties and the subsequent regioselective bromination.

Regioselective Bromination Approaches

The introduction of a bromine atom at the C2 position of the 1,3-bis(dimethylamino)benzene ring is a crucial step that requires precise regiochemical control. The two dimethylamino groups are strongly activating and ortho-, para-directing, which could lead to a mixture of brominated products.

One of the most effective methods for achieving ortho-selectivity in such activated systems is through directed ortho-metalation (DoM) . This strategy utilizes the coordinating ability of the dimethylamino groups to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source to afford the desired 2-bromo-1,3-bis(dimethylamino)benzene.

A plausible synthetic route, adapted from the ortho-metalation of a similar diamine, N,N,N',N'-tetramethyl-benzene-1,4-diamine, would involve the following steps:

Lithiation: Treatment of 1,3-bis(dimethylamino)benzene with a strong lithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA serves to break up the organolithium aggregates and enhance the basicity of the reagent. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Bromination: The in-situ generated aryllithium species is then reacted with a suitable electrophilic bromine source. Common brominating agents for this purpose include 1,2-dibromoethane (B42909) or hexabromoethane.

This directed metalation approach offers high regioselectivity, overcoming the inherent directing effects of the dimethylamino groups that might otherwise favor bromination at the C4 or C6 positions.

Introduction of Dialkylamino Moieties

The starting material, 1,3-bis(dimethylamino)benzene, is a commercially available compound. However, for analogous structures, the introduction of dialkylamino groups onto an aromatic ring can be achieved through various methods. One common approach is the reductive amination of the corresponding dinitro or diamino arenes. For instance, 1,3-diaminobenzene can be methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

Biphenyl Core Construction via Cross-Coupling Reactions

The construction of the sterically congested C-C bond between the two phenyl rings is the most challenging step in the synthesis of 2,6-bis(dimethylamino)-2'-bromo-1,1'-biphenyl. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, with Suzuki-Miyaura and Negishi couplings being particularly relevant.

Palladium-Catalyzed Cross-Coupling Protocols

The success of these cross-coupling reactions for sterically hindered substrates hinges on the use of specialized palladium catalysts and ligands that can facilitate the key steps of oxidative addition, transmetalation, and reductive elimination, despite the significant steric bulk.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for biaryl synthesis. For the formation of tetra-ortho-substituted biphenyls, the reaction requires carefully optimized conditions to overcome the steric hindrance.

A potential Suzuki-Miyaura approach to the target molecule would involve the coupling of 2-bromo-1,3-bis(dimethylamino)benzene with (2-bromophenyl)boronic acid or its corresponding boronate ester.

Key considerations for a successful coupling include:

Catalyst and Ligand: Highly active and sterically demanding phosphine (B1218219) ligands are crucial. Ligands such as those from the Buchwald and Fu groups, for example, XPhos, SPhos, and RuPhos, have been shown to be effective in promoting the coupling of sterically hindered substrates. These ligands feature bulky substituents that stabilize the palladium center and promote the difficult reductive elimination step. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for these challenging couplings.

Base and Solvent: The choice of base and solvent is critical. Strong bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed in polar aprotic solvents such as dioxane, toluene, or dimethylformamide (DMF).

Reaction Conditions: Elevated temperatures are typically required to drive the reaction to completion.

| Parameter | Recommended Conditions for Sterically Hindered Suzuki-Miyaura Coupling |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes |

| Boron Reagent | (2-bromophenyl)boronic acid or pinacol (B44631) ester |

| Aryl Halide | 2-bromo-1,3-bis(dimethylamino)benzene |

| Base | K₃PO₄, Cs₂CO₃, or other strong inorganic bases |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

This table presents generally effective conditions for sterically hindered Suzuki-Miyaura couplings; specific optimization for the target synthesis is likely necessary.

The Negishi coupling, which utilizes an organozinc reagent, is another powerful method for the formation of C-C bonds, particularly in complex and sterically demanding systems. organic-chemistry.orgwikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in difficult couplings.

A Negishi coupling strategy for the synthesis of 2,6-bis(dimethylamino)-2'-bromo-1,1'-biphenyl would involve the reaction of 2-bromo-1,3-bis(dimethylamino)benzene with a (2-bromophenyl)zinc halide reagent.

The organozinc reagent can be prepared in situ from 1,2-dibromobenzene (B107964) by treatment with a strong base like n-butyllithium followed by transmetalation with zinc chloride (ZnCl₂).

Similar to the Suzuki-Miyaura coupling, the success of the Negishi reaction for this system relies on the appropriate choice of catalyst and ligand. Palladium complexes with bulky phosphine ligands are typically employed.

| Parameter | Recommended Conditions for Sterically Hindered Negishi Coupling |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Organozinc Reagent | (2-bromophenyl)zinc chloride (prepared in situ) |

| Aryl Halide | 2-bromo-1,3-bis(dimethylamino)benzene |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

This table outlines general conditions for Negishi couplings; optimization for the specific substrates is recommended.

Stille Coupling and Related Palladium-Mediated Strategies

The Stille coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. wikipedia.org It involves the reaction of an organotin compound with an organic halide or triflate. wikipedia.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrsc.org

Key features of the Stille coupling include its tolerance to a wide variety of functional groups and the stability of organostannanes to air and moisture. nih.gov However, a significant drawback is the toxicity of the organotin reagents. wikipedia.org

Recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have significantly expanded the scope of the Stille reaction. nih.gov These ligands facilitate the coupling of sterically hindered substrates under milder conditions. For instance, tri-t-butyl phosphine has been successfully employed for the Stille cross-coupling of aryl chlorides. nih.gov Furthermore, the addition of copper(I) salts can enhance the reactivity of various aryl bromides. nih.gov

Table 1: Comparison of Catalytic Systems in Stille Coupling

| Catalyst/Ligand System | Substrate Scope | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl iodides, bromides, triflates | Often requires elevated temperatures | Classic, well-established catalyst |

| Pd(0)/P(t-Bu)₃ | Includes aryl chlorides | Milder conditions, room temperature for some aryl bromides | Broader substrate scope, including less reactive halides |

| Pd(0)/Proazaphosphatrane ligands | Similar to P(t-Bu)₃ systems | Milder conditions | High efficiency |

| Pd(0)/P(t-Bu)₃ with Cu(I) salts | Enhanced reactivity for aryl bromides | Milder conditions | Improved yields and reaction rates for challenging substrates |

Buchwald-Hartwig Amination Principles for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl halides or triflates. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. wikipedia.orgmychemblog.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgmychemblog.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. mychemblog.com The development of bulky and electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, has been instrumental in improving the efficiency and scope of the reaction. youtube.com These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. youtube.com

This methodology is particularly relevant to the synthesis of compounds like 2,6-bis(dimethylamino)-2'-bromo-1,1'-biphenyl, where the formation of C-N bonds is a key step. The principles of Buchwald-Hartwig amination can be applied to introduce the dimethylamino groups onto a biphenyl scaffold.

Ullmann Coupling Reactions for Biaryl Synthesis

The Ullmann reaction, first reported in 1901, is a classic method for biaryl synthesis that traditionally involves the copper-mediated coupling of two aryl halides. thieme-connect.comwikipedia.org While effective, the original Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper. nih.gov

Modern advancements have led to the development of more efficient, catalytic versions of the Ullmann coupling. These improved protocols often utilize palladium or nickel catalysts in addition to copper, and employ various ligands to facilitate the reaction under milder conditions. wikipedia.orgrsc.org The Ullmann reaction is particularly useful for the synthesis of symmetric biaryls, though unsymmetrical couplings can be achieved by using one reactant in excess. wikipedia.org For sterically hindered substrates, the Ullmann coupling can be a viable, albeit sometimes lower-yielding, alternative to other cross-coupling methods. nih.gov

Alternative Organometallic Approaches

Beyond Stille, Buchwald-Hartwig, and Ullmann reactions, several other organometallic approaches are available for the synthesis of biaryl compounds. These include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most widely used methods for C-C bond formation. rsc.org It is known for its mild reaction conditions and the low toxicity of the boron reagents.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. rsc.org It is particularly useful for its high reactivity and functional group tolerance.

Hiyama Coupling: This involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. rsc.org

Each of these methods offers a unique set of advantages and limitations in terms of substrate scope, functional group compatibility, and reaction conditions, providing a diverse toolkit for the synthesis of complex biaryls.

Challenges and Advancements in Synthesizing Highly Ortho-Substituted Biphenyls

The synthesis of biphenyls with multiple substituents at the ortho positions is a significant challenge in organic synthesis. The steric bulk of these substituents can hinder the close approach of the two aryl rings, making the crucial C-C bond formation difficult.

Strategies for Overcoming Steric Hindrance in Biphenyl Coupling

Overcoming the steric hindrance in the coupling of highly substituted aryl partners requires carefully optimized reaction conditions and catalyst systems. Key strategies include:

Ligand Design: The use of bulky, electron-rich ligands on the metal catalyst is a primary strategy. These ligands can create a more open coordination sphere around the metal center, facilitating the coupling of sterically demanding substrates. For example, in Suzuki-Miyaura couplings of sterically hindered polychlorinated biphenyl derivatives, the use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) as a ligand gave significantly better yields compared to the classic Ullmann reaction. nih.gov

Catalyst Choice: The choice of the transition metal catalyst is crucial. While palladium is the most common, nickel catalysts are also effective and can sometimes offer complementary reactivity. wikipedia.org

Reaction Conditions: Optimization of solvent, temperature, and base can have a profound impact on the reaction outcome. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times in sterically hindered couplings. researchgate.net

Table 2: Strategies to Mitigate Steric Hindrance in Biaryl Coupling

| Strategy | Description | Example Application |

|---|---|---|

| Bulky, Electron-Rich Ligands | Facilitate reductive elimination and stabilize the active catalyst. | Use of ligands like XPhos and SPhos in Buchwald-Hartwig amination. youtube.com |

| Alternative Metal Catalysts | Nickel and copper catalysts can sometimes be more effective than palladium for specific transformations. | Ullmann coupling often utilizes copper catalysts. wikipedia.org |

| High-Temperature or Microwave Conditions | Provide the necessary activation energy to overcome steric barriers. | Can be beneficial in challenging coupling reactions. researchgate.net |

| Use of Highly Reactive Organometallic Reagents | Organolithium or Grignard reagents can be more reactive than other organometallics. | Kumada coupling utilizes Grignard reagents. rsc.org |

Control of Regioselectivity and Chemoselectivity

When synthesizing unsymmetrical biaryls with multiple reactive sites, controlling regioselectivity (which positions react) and chemoselectivity (which functional groups react) is paramount.

Regioselectivity: In cross-coupling reactions involving substrates with multiple halides, the inherent reactivity differences can often be exploited. For instance, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This allows for selective coupling at one position while leaving others intact. Directing groups on one of the aryl rings can also be used to favor reaction at a specific ortho position.

Chemoselectivity: The choice of catalyst and reaction conditions can influence which functional groups on the substrates react. For example, certain palladium catalysts are tolerant of a wide range of functional groups, allowing for the coupling of complex molecules without the need for protecting groups. In cases where multiple potentially reactive groups are present, careful selection of the coupling partners and conditions is necessary to achieve the desired transformation.

Structural and Conformational Analysis of 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl

Investigations into Axial Chirality and Atropisomerismacs.orgrsc.orgacs.orgacs.org

Atropisomerism is a form of stereoisomerism that results from hindered rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotamers. wikipedia.org In substituted biphenyls, this phenomenon gives rise to axial chirality, where the molecule is chiral not because of a stereocenter, but due to the non-planar arrangement of its substituents around the chiral axis defined by the C1-C1' bond. slideshare.net For a biphenyl (B1667301) to be chiral, rotation around the central single bond must be restricted, and neither of the rings can have a plane of symmetry that is also a plane of symmetry for the entire molecule. The substitution pattern of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, with bulky groups at the 2, 6, and 2' positions, fulfills these criteria, making it a subject of significant stereochemical interest.

The stability of atropisomers is determined by the magnitude of the rotational energy barrier between them. springernature.com Interconversion from one enantiomer to the other requires rotation around the C1-C1' bond, a process that forces the molecule to pass through a high-energy planar or near-planar transition state. In this transition state, the bulky ortho substituents are forced into close proximity, leading to severe steric repulsion (van der Waals strain).

For 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the primary contributors to atropisomeric stability are the steric interactions between:

The dimethylamino group at C2 and the bromine atom at C2'.

The dimethylamino group at C6 and the hydrogen atom at C6'.

The stability of the atropisomers can be classified based on the free energy of activation (ΔG‡) for rotation. A higher barrier corresponds to greater stability and a longer half-life for racemization. Generally accepted thresholds classify atropisomers based on their interconversion rates at a given temperature. nih.govnih.gov Molecules with rotational barriers high enough to allow for separation and isolation at room temperature (typically ΔG‡ > 22-23 kcal/mol) are considered to have stable atropisomers. mdpi.comresearchgate.net The combined steric bulk of two dimethylamino groups and a bromine atom suggests that 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl possesses a substantial barrier to rotation, likely resulting in atropisomers that are stable at ambient temperatures.

The rotational barrier in a substituted biphenyl is the energy difference between the twisted ground state and the planar transition state. The magnitude of this barrier is directly influenced by the size of the ortho substituents. Larger groups lead to greater steric hindrance in the transition state, thus increasing the energy barrier to rotation. slideshare.net

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these rotational barriers. researchgate.netbiomedres.us These calculations can predict the energy profile as a function of the dihedral angle, identifying the ground state conformation and the transition state energy. Experimental determination of rotational barriers is often achieved using dynamic nuclear magnetic resonance (D-NMR) spectroscopy, which measures the rate of interconversion at different temperatures. researchgate.netnih.gov

The table below illustrates the general effect of ortho-substituent size on the rotational barrier in biphenyl systems, providing context for the expected high barrier in the title compound.

| Ortho Substituents | Example Compound | Typical Rotational Barrier (ΔG‡, kcal/mol) |

| -H, -H | Biphenyl | ~1.4 - 3.3 researchgate.netresearchgate.net |

| -F, -F | 2,2'-Difluorobiphenyl | ~6.0 |

| -Cl, -Cl | 2,2'-Dichlorobiphenyl | ~15-16 |

| -CH₃, -CH₃ | 2,2'-Dimethylbiphenyl | ~17-18 |

| -I, -I | 2,2'-Diiodobiphenyl | > 21 |

| Note: Values are approximate and can vary based on experimental or computational conditions. |

Given that the dimethylamino group has significant steric bulk, and is present alongside another dimethylamino group and a bromine atom in the ortho positions, the rotational barrier for 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl is expected to be well above 20 kcal/mol, indicating high configurational stability. springernature.com

To minimize the steric repulsion between ortho substituents, hindered biphenyls adopt a non-planar, twisted conformation in their ground state. This twist is characterized by the dihedral angle (or torsion angle) between the planes of the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 44-45° in the gas phase. researchgate.netlibretexts.org

In heavily substituted biphenyls like 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the steric clash between the ortho groups forces the rings to adopt a much larger dihedral angle, often approaching 90°. rsc.org This near-orthogonal arrangement maximizes the distance between the interacting groups, thereby minimizing the steric strain and stabilizing the molecule. Crystal structure analyses of similarly crowded biphenyls have revealed solid-state dihedral angles ranging from 60° to over 80°. nih.govchemrxiv.org Theoretical calculations also support these findings, predicting that increasing the size of ortho substituents leads to a larger equilibrium dihedral angle. acs.orgnih.gov

The table below shows representative dihedral angles for various substituted biphenyls, demonstrating the impact of ortho substitution.

| Compound | Dihedral Angle (°) | Method |

| Biphenyl | ~44.4 | Gas-phase electron diffraction researchgate.net |

| 2,2'-Difluorobiphenyl | 57.9 & 128.9 | Calculation (B3LYP) acs.org |

| 2,2'-Dichlorobiphenyl | ~70 | X-ray Crystallography |

| 2,2',6,6'-Tetrachlorobiphenyl | 81.0 | X-ray Crystallography nih.gov |

| 2,2'-Aldoxime-1,1'-biphenyl macrocycle | 62.7 | X-ray Crystallography nih.gov |

For 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, a dihedral angle in the range of 70-90° would be expected to achieve the most stable conformation.

Methodologies for Stereochemical Elucidation

Determining the precise three-dimensional structure and conformational dynamics of atropisomeric compounds requires a combination of sophisticated analytical techniques. Spectroscopic methods provide insights into the behavior of molecules in solution, while X-ray crystallography offers a definitive picture of the solid-state structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying atropisomerism in solution. edpsciences.orgpsu.edu Dynamic NMR (D-NMR) experiments, in particular, are used to measure the kinetics of conformational exchange processes, such as the rotation around the biphenyl axis. wikipedia.org

In the case of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the protons of the dimethylamino groups (-N(CH₃)₂) are excellent probes. At low temperatures, where rotation around the C1-C1' bond is slow on the NMR timescale, the two atropisomers are distinct. The methyl protons in one atropisomer would be in a different chemical environment than those in the other, leading to separate signals in the ¹H NMR spectrum.

As the temperature is increased, the rate of interconversion between the atropisomers accelerates. The NMR signals for the methyl groups will broaden, and at a specific temperature, known as the coalescence temperature (Tc), they will merge into a single, broad peak. By analyzing the spectrum at the coalescence temperature, one can calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation. This provides a direct experimental measure of the rotational barrier. researchgate.net

Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the solid-state structure of a molecule. nih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and, most importantly for this compound, the dihedral angle between the biphenyl rings.

An X-ray crystal structure of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl would provide definitive proof of its non-planar, twisted conformation. It would allow for the direct visualization of the steric hindrance that gives rise to atropisomerism. Key structural parameters that would be obtained are summarized in the conceptual table below, based on data from similar structures.

| Structural Parameter | Expected Value/Observation | Significance |

| C1-C1' Dihedral Angle | 70 - 90° | Confirms the highly twisted ground-state conformation necessary for stable atropisomerism. |

| C1-C1' Bond Length | ~1.49 - 1.51 Å | Typical for a C(sp²)-C(sp²) single bond; may be slightly elongated due to steric strain. |

| C-N and C-Br Bond Angles | Distorted from ideal 120° | Indicates steric strain and out-of-plane bending to relieve repulsion between ortho groups. |

| N-atom Geometry | Pyramidal | Shows the geometry of the dimethylamino groups. |

| Interatomic Distances | Short non-bonded contacts | Quantifies the steric repulsion between ortho substituents (e.g., N...Br distance). |

This detailed structural information from crystallography complements the dynamic data obtained from spectroscopy, providing a complete picture of the stereochemical properties of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl.

Influence of Ortho-Substituents on Biphenyl Conformation and Chiral Induction

The phenomenon of atropisomerism, a type of axial chirality, arises when rotation around a single bond is significantly hindered. In substituted biphenyls, this restricted rotation is a direct consequence of steric strain between bulky ortho substituents. For rotation around the central C1-C1' bond to occur, the substituents on one ring must pass by those on the other, which requires surmounting a significant energy barrier. When this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, these isomers are known as atropisomers.

In 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, one phenyl ring is heavily substituted with two dimethylamino (-N(CH₃)₂) groups at the 2 and 6 positions, while the second ring bears a bromine (-Br) atom at the 2' position. This tri-ortho-substitution pattern creates substantial steric hindrance. The large dimethylamino groups and the bromine atom cannot easily bypass each other, which severely restricts the rotation about the biphenyl linkage.

This steric clash forces the two phenyl rings out of a planar arrangement and into a twisted, or skewed, conformation. The angle between the planes of the two aromatic rings is known as the dihedral angle. For tri- and tetra-ortho-substituted biphenyls, this angle is typically large, often approaching 90 degrees, to minimize the repulsive steric interactions between the bulky ortho groups. uq.edu.auyu.edu.jo This enforced non-planar conformation is the origin of chirality in this molecule. Because the molecule is asymmetric and its mirror image is non-superimposable due to the high barrier to rotation, it is considered chiral.

Computational studies on similarly substituted biphenyls allow for the estimation of rotational energy barriers and stable conformations. The energy profile for the rotation around the C1-C1' bond typically shows high energy transition states corresponding to the planar or near-planar conformations, where steric repulsion is maximized. The ground state, or lowest energy conformation, corresponds to a significantly twisted structure.

The table below, based on data from analogous tri-ortho-substituted systems, illustrates the expected impact of multiple ortho-substituents on the biphenyl conformation.

| Substitution Pattern | Expected Dihedral Angle (°) | Qualitative Rotational Barrier | Chirality |

|---|---|---|---|

| Unsubstituted Biphenyl | ~45 | Low (rapid rotation) | Achiral |

| Di-ortho-substituted | 50 - 80 | Moderate to High | Chiral (if substituents are different) |

| Tri-ortho-substituted (e.g., 2,6-Me₂, 2'-Br) | > 80 | High | Chiral |

| 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl | Likely > 85 | Very High | Chiral |

This table presents expected values based on established principles for ortho-substituted biphenyls. Specific experimental or calculated values for 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl were not found in the surveyed literature.

Reactivity and Mechanistic Pathways of 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl

Reactivity of the Bromine Moiety

The carbon-bromine bond on one of the biphenyl (B1667301) rings is a key site of reactivity, primarily functioning as an electrophilic center in various transformations.

Nucleophilic Substitution Patterns

Aryl halides, such as the 2'-bromo moiety in this biphenyl compound, are generally resistant to classical nucleophilic substitution reactions (SN1 and SN2) under standard conditions. This low reactivity is due to the high energy required to break the strong sp² C-Br bond and the steric hindrance provided by the aromatic ring.

However, nucleophilic substitution can occur under specific, more forcing conditions through alternative mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In the case of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the substituents on the second ring (dimethylamino groups) are electron-donating, not withdrawing, making a direct SNAr reaction at the C-Br bond unlikely.

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination of HBr can occur to form a highly reactive benzyne (B1209423) intermediate. A subsequent nucleophilic attack on the benzyne followed by protonation would yield the substituted product.

While direct nucleophilic substitution on the bromine is challenging, its primary role in synthesis is realized through metal-catalyzed reactions.

Role as Electrophile in Cross-Coupling Reactions

The most significant reactivity of the bromine moiety is its role as an electrophile in transition metal-catalyzed cross-coupling reactions. princeton.edunih.gov This has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (commonly palladium or nickel), followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product and regenerate the catalyst.

The 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl can serve as the electrophilic partner in a wide array of such reactions.

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille Coupling | Organotin compound (R-SnR'₃) | C-C | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd complexes with Cu(I) cocatalyst |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd complexes with phosphine (B1218219) ligands |

| Kumada Coupling | Grignard Reagent (R-MgX) | C-C | Ni or Pd complexes |

Reactivity of the Dimethylamino Functionalities

The two dimethylamino groups on the other phenyl ring provide a contrasting mode of reactivity, characterized by their nucleophilicity and ability to coordinate with metals.

Ligand Properties in Transition Metal Complexation

The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons, making them effective Lewis bases and ligands for transition metals. nih.gov The specific placement of two such groups at the 2 and 6 positions of the phenyl ring allows them to act as a bidentate "pincer-type" ligand. researchgate.netresearchgate.net This chelation, where both nitrogen atoms coordinate to a single metal center, results in the formation of a thermodynamically stable five- or six-membered ring, enhancing the stability of the resulting metal complex. researchgate.net

This coordinating ability is crucial in directed ortho-metalation reactions and in the formation of stable organometallic complexes with unique catalytic properties. The dimethylamino groups can coordinate to a variety of transition metals, including palladium, nickel, rhodium, and iridium, influencing the electronic and steric environment of the metal center and thereby modulating its catalytic activity. researchgate.netsoton.ac.uk

Electrophilic Aromatic Substitution Pathways on Biphenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. wikipedia.orgdalalinstitute.com In 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the two rings exhibit vastly different susceptibilities to electrophilic attack due to the nature of their substituents. youtube.comlumenlearning.commasterorganicchemistry.com

Ring A (Substituted with 2,6-Bis(dimethylamino)): The two dimethylamino groups are potent activating groups and are ortho-, para-directors. wikipedia.org Their strong electron-donating resonance effect significantly increases the nucleophilicity of this ring, making it highly susceptible to electrophilic attack. The directing effects of the two groups reinforce each other, strongly favoring substitution at the C4 position, which is para to one dimethylamino group and ortho to the other. This position is also the most sterically accessible for an incoming electrophile.

Ring B (Substituted with 2'-Bromo): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho-, para-director because its lone pairs can donate electron density through resonance (+M). lumenlearning.com Therefore, electrophilic substitution on this ring would be directed primarily to the C4' (para) and C6' (ortho) positions.

Relative Reactivity: There is a profound difference in the reactivity of the two rings. Ring A is exceptionally activated by two powerful electron-donating groups, whereas Ring B is deactivated by the bromine atom. Consequently, electrophilic aromatic substitution will occur almost exclusively on the dimethylamino-substituted ring. It would require forcing conditions and blocking of the active sites on Ring A to achieve substitution on Ring B.

| Ring | Substituents | Overall Effect | Predicted Position(s) of Substitution |

|---|---|---|---|

| Ring A | 2,6-Bis(dimethylamino) | Strongly Activating | C4 (major) |

| Ring B | 2'-Bromo | Deactivating | C4' and C6' (minor, requires forcing conditions) |

Oxidation and Reduction Processes

No specific studies outlining the oxidation or reduction of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl have been identified. General principles of organic chemistry would suggest potential reactivity at several sites within the molecule. The dimethylamino groups could be susceptible to oxidation to form N-oxides or undergo demethylation under harsh oxidative conditions. The biphenyl core could potentially be oxidized to form quinones or other oxygenated derivatives, although this would likely require strong oxidizing agents.

Theoretically, reduction could affect the aromatic rings or the carbon-bromine bond. Catalytic hydrogenation could potentially reduce the aromatic system, although this typically requires high pressures and temperatures. The C-Br bond could be susceptible to reductive cleavage by various methods, such as with active metals or through catalytic processes, to yield the corresponding debrominated biphenyl derivative. However, without experimental data, these possibilities remain speculative.

Computational and Theoretical Studies on 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl

Molecular Dynamics Simulations for Dynamic Behavior

Due to the presence of the sterically demanding 2,6-bis(dimethylamino) and 2'-bromo groups, significant steric hindrance is expected, which profoundly influences the molecule's conformational preferences. The torsional angle between the two phenyl rings is a key determinant of its three-dimensional structure. MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformations and the energy barriers to rotation. It is anticipated that the molecule will adopt a twisted conformation to minimize steric repulsion between the ortho substituents.

In a typical MD simulation of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of each atom. Analysis of these trajectories can provide a wealth of information, as summarized in the table below.

Table 1: Key Parameters from Molecular Dynamics Simulations of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl

| Parameter | Description | Expected Insights |

| Dihedral Angle Distribution | The probability distribution of the torsional angle between the two phenyl rings. | This reveals the most populated (lowest energy) conformations and the extent of torsional flexibility. A narrow distribution would indicate a rigid structure, while a broad distribution suggests greater flexibility. |

| Rotational Barrier | The energy required to rotate one phenyl ring relative to the other, passing through a planar or near-planar transition state. | The height of this barrier determines the rate of interconversion between different atropisomers (conformational isomers resulting from hindered rotation). A high barrier might allow for the isolation of stable atropisomers at room temperature. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time. | RMSD analysis indicates the structural stability of the molecule. Low RMSD values suggest a stable conformation, while high values point to significant conformational changes. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | RDFs can be used to understand the solvation structure around the molecule and specific interactions between the solute and solvent molecules. |

Computational Modeling of Catalytic Cycles and Ligand-Metal Interactions

The structural characteristics of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, particularly the presence of nitrogen atoms with lone pairs of electrons, suggest its potential application as a ligand in transition-metal catalysis. The dimethylamino groups can act as Lewis bases, coordinating to a metal center. Computational modeling, often employing Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of catalytic reactions and understanding the nature of ligand-metal interactions.

In the context of catalysis, this biphenyl (B1667301) derivative could function as a bidentate or monodentate ligand. The steric bulk imposed by the ortho substituents would play a crucial role in defining the coordination geometry around the metal center and influencing the selectivity of the catalytic reaction.

Computational modeling can be used to investigate several key aspects of a hypothetical catalytic cycle involving a metal complex of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl. These aspects are detailed in the following table.

Table 2: Application of Computational Modeling to a Catalytic Cycle

| Aspect of Catalytic Cycle | Computational Method | Information Gained |

| Ligand-Metal Bonding | DFT, Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM) | These methods can quantify the strength and nature of the coordinate bond between the nitrogen atoms of the ligand and the metal center. NBO analysis can reveal the extent of charge transfer and orbital interactions. |

| Reaction Intermediates | Geometry optimization using DFT | The three-dimensional structures of all intermediates in the catalytic cycle can be determined, providing insights into their stability and reactivity. |

| Transition States | Transition state search algorithms (e.g., Berny optimization) followed by frequency calculations | The structures and energies of the transition states connecting the intermediates can be located. The energy of the highest transition state often determines the overall rate of the reaction. |

| Reaction Pathway Energetics | Calculation of the potential energy surface | By calculating the relative energies of all intermediates and transition states, the entire energy profile of the catalytic cycle can be mapped out. This helps in identifying the rate-determining step and understanding the factors that control the reaction's efficiency. |

| Substrate Binding and Product Release | Docking studies and MD simulations | These methods can model how the substrate interacts with the catalyst and how the product is released, providing insights into the catalyst's selectivity. |

While specific catalytic applications of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl have not been extensively reported, its structural similarity to other bulky biphenyl-based ligands used in cross-coupling reactions suggests its potential in this area. For example, bulky phosphine (B1218219) ligands based on a biphenyl scaffold are known to be effective in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov

Computational studies on such systems have shown that the steric bulk of the ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A DFT study of a hypothetical catalytic cycle, for instance, a Suzuki-Miyaura coupling, with a palladium complex of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl could reveal the energies of the oxidative addition, transmetalation, and reductive elimination steps. The bulky nature of the ligand would likely facilitate the final C-C bond-forming reductive elimination by creating a sterically crowded metal center.

Furthermore, the bromine atom on one of the phenyl rings could potentially participate in the catalytic cycle itself, for example, through oxidative addition to a low-valent metal center, or it could be a site for further functionalization to create more complex ligand architectures.

Coordination Chemistry and Ligand Design Aspects of 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl Derivatives

Development of Biphenyl-Based Ligands in Homogeneous Catalysis

The development of biphenyl-based ligands has been a cornerstone in the advancement of homogeneous catalysis. These ligands are prized for their modularity, stability, and the unique steric and electronic properties they impart to metal centers. In 1998, a significant breakthrough was the introduction of air-stable dialkylbiaryl phosphine (B1218219) ligands, which proved effective in a wide range of palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formation. researcher.life

Biphenyl-based ligands are considered a "privileged scaffold" due to their successful application in various catalytic transformations. researchgate.net Their structural framework allows for fine-tuning of the catalyst's properties by modifying substituents on the biphenyl (B1667301) rings. For example, fluorinated JohnPhos-type ligands have been shown to accelerate homogeneous gold(I) catalysis. acs.org Kinetic and computational studies revealed that fluorine atoms on the pendant biphenyl ring create more reactive organo-gold intermediates. acs.org Similarly, other biphenyl phosphine ligands have been developed for specific applications, such as aryl amination and C-C bond-forming reactions involving nucleoside substrates. researcher.life The success of these ligands is often attributed to the steric bulk and electron-donating or withdrawing nature of the substituents, which influence the stability and reactivity of the catalytic species. The modular design of these ligands allows for the creation of extensive libraries, facilitating the discovery of highly active and selective catalysts for challenging chemical transformations. researcher.lifenih.gov

Synthesis and Structural Characterization of Metal-Ligand Complexes (e.g., Palladium, Platinum)

The synthesis of metal complexes involving biphenyl-based and related pincer-type ligands is well-established, typically involving the reaction of the desired ligand with a suitable metal precursor. For palladium(II) complexes, common starting materials include Pd(OAc)₂ or [Pd(COD)Cl₂], which react with the ligand in solvents like THF, toluene, or dichloromethane. mdpi.comias.ac.in Similarly, platinum(II) pincer complexes can be prepared from platinum precursors, resulting in square-planar geometries around the metal center. nih.govrsc.org

Structural characterization, primarily through single-crystal X-ray diffraction, provides critical insights into the coordination geometry of these complexes. For instance, X-ray studies of platinum(II) complexes with bis(phosphine)phosphido pincer ligands reveal an approximately square-planar geometry with the tridentate ligand arranged meridionally. nih.gov In such structures, the bond lengths and angles offer information about the electronic influence of the ligand; for example, a strong trans influence from a phosphido donor can be observed. nih.gov

In palladium and platinum complexes featuring pincer motifs, the metal-ligand bond distances are of particular interest. Studies on palladium and platinum complexes with a secondary borane (B79455) pincer ligand have reported notably short Pd-B and Pt-B distances. acs.org For NCN-type pincer complexes of platinum, the solid-state packing can be influenced by the substituents, leading to intermolecular interactions like Pt···Pt contacts, which in turn affect the material's photophysical properties. rsc.orgacs.org Spectroscopic methods, including ¹H, ¹³C, and ³¹P NMR, are also crucial for characterizing these complexes in solution. mdpi.comnih.gov

Below is a table summarizing representative structural data for a related platinum pincer complex, illustrating typical coordination parameters.

| Parameter | Value | Reference Complex |

| Coordination Geometry | Approx. Square-Planar | [(i)Pr-PPP]PtCl |

| Pt-P (trans to Cl) | 2.238(1) Å | [(i)Pr-PPP]PtCl |

| Pt-P (phosphido) | 2.279(1) Å | [(i)Pr-PPP]PtCl |

| Pt-Cl | 2.381(1) Å | [(i)Pr-PPP]PtCl |

| P-Pt-P Angle | 163.79(4) ° | [(i)Pr-PPP]PtCl |

Data derived from related phosphido pincer platinum complexes. nih.gov

Role of 2,6-Bis(dimethylamino) Substituents in Ligand Coordination and Chelation

The 2,6-bis(dimethylamino) groups on one of the phenyl rings in "2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl" play a crucial role in its function as a ligand. These two nitrogen-containing groups act as donor atoms, allowing the molecule to bind to a metal center in a bidentate fashion. This type of coordination, where a single ligand binds to a central atom through multiple donor sites, is known as chelation. libretexts.org

Chelation results in the formation of a stable ring structure involving the metal atom, which is entropically favored over coordination by two separate monodentate ligands. This phenomenon, known as the chelate effect, leads to the formation of significantly more stable metal complexes. libretexts.org In the case of ligands with substituents at the 2 and 6 positions of a phenyl ring, coordination to a metal can lead to the formation of a pincer complex, where the ligand binds to the metal in a tridentate (three-toothed) fashion, often through two donor atoms and one metal-carbon bond. While the specific target compound is likely to act as a bidentate N,N-ligand, related structures like {2,6-Bis[(dimethylamino)methyl]phenyl} form highly stable N,C,N'-pincer complexes with metals such as platinum and palladium. nih.govrsc.org

The steric bulk of the dimethylamino groups also influences the coordination environment around the metal center. These groups can restrict access to the metal, thereby controlling the approach of substrates in a catalytic cycle and influencing the selectivity of the reaction. The orientation of these groups is critical for creating a well-defined coordination pocket, which is a key aspect of modern ligand design.

Influence of the 2'-Bromo Substituent on Ligand Properties and Reactivity Profiles

The 2'-bromo substituent on the second phenyl ring has a multifaceted influence on the properties and reactivity of the biphenyl ligand. Its effects can be categorized as steric, electronic, and synthetic.

Steric Effects: As an ortho-substituent, the bromine atom contributes significantly to the steric hindrance around the C-C bond connecting the two phenyl rings. This steric repulsion between the bromo group and the opposing phenyl ring raises the energy barrier for rotation around this bond. acs.orgrsc.org This restricted rotation is fundamental to the potential for atropisomerism in the molecule, a key feature in the design of chiral ligands. nih.gov

Electronic Effects: Electronically, bromine is an electronegative atom that acts as an electron-withdrawing group through induction, but it can also act as a weak π-donor due to its lone pairs. These electronic effects can modulate the electron density of the biphenyl system and, consequently, the properties of any coordinated metal center. chemrxiv.orgnih.gov The electronic nature of substituents on a ligand can influence elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Synthetic Handle: The bromo substituent serves as a versatile synthetic handle for further modification of the ligand. It is a common precursor for various cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, allowing for the introduction of other functional groups at the 2'-position. rsc.org For example, the bromine atom can be replaced with a phosphine group (e.g., -PPh₂ or -P(t-Bu)₂), transforming the initial molecule into a P,N,N-tridentate or P,N-bidentate ligand, which are highly valuable in catalysis. This synthetic flexibility allows for the creation of a diverse range of ligands from a common biphenyl precursor. The reactivity of the C-Br bond is central to these derivatization strategies. rsc.orgnih.gov

Design Principles for Chiral Atropisomeric Biphenyl Ligands

The design of chiral atropisomeric biphenyl ligands is a sophisticated area of synthetic chemistry aimed at creating catalysts for asymmetric transformations. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and in the case of biphenyls, this chirality is generated by preventing the two aryl rings from becoming coplanar. nih.gov The key design principles revolve around controlling this rotational barrier.

Sufficient Steric Hindrance: The foremost principle is the introduction of sufficiently bulky substituents at the ortho positions of the biphenyl core. The presence of substituents on three or four of the ortho positions (2, 6, 2', and 6') is typically required to create a rotational barrier high enough for the resulting enantiomers to be stable and separable at room temperature. acs.orgscispace.com In the case of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl, the three ortho substituents (two dimethylamino groups and one bromo group) provide the necessary steric clash to restrict free rotation.

C₂-Symmetry or Asymmetry: Many successful atropisomeric ligands, such as BINAP, possess C₂-symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. keyorganics.net However, non-symmetrical (C₁-symmetric) ligands are also highly effective and offer different steric and electronic environments. The target compound is an example of a C₁-symmetric scaffold.

Placement of Coordinating Groups: The donor atoms (e.g., phosphorus in phosphines, nitrogen in amines) must be positioned strategically to coordinate effectively with the transition metal. In many designs, these coordinating groups are attached at or near the ortho positions to place the chiral environment in close proximity to the reactive metal center. nih.gov

Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the biphenyl backbone. These modifications can alter the reactivity of the metal center and optimize catalyst performance for a specific reaction. nih.gov A data-driven approach, sometimes employing machine learning, can guide the rational design of ligands with optimal steric and electronic properties for specific catalytic applications, such as Ni-catalyzed enantioselective Suzuki-Miyaura reactions. chemrxiv.orgchemrxiv.org

The combination of these principles allows chemists to develop tailored atropisomeric ligands that can induce high levels of stereocontrol in a wide array of catalytic reactions. nih.govkeyorganics.net

Future Research Directions and Emerging Avenues for 2,6 Bis Dimethylamino 2 Bromo 1,1 Biphenyl

Exploration of Novel Synthetic Transformations and Derivatizations

The bromine atom on one of the phenyl rings of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl serves as a versatile handle for a variety of synthetic transformations. Future research will likely focus on leveraging this reactivity to create a library of novel derivatives with tailored properties.

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are expected to be primary methods for derivatization. For instance, the Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl or heteroaryl groups at the 2'-position, thereby modulating the electronic and steric properties of the biphenyl (B1667301) system. The success of Suzuki-Miyaura cross-coupling in synthesizing other complex biphenyl derivatives, such as 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, highlights the potential for similar transformations with the target compound. nih.gov

Furthermore, the development of nitrile-directed remote C-H functionalization of biphenyl compounds opens up possibilities for modifications at other positions on the aromatic rings. nih.govescholarship.org Investigating similar methodologies for 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl could lead to the synthesis of multi-substituted biphenyls with complex functionalities.

A hypothetical reaction scheme for the derivatization of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl is presented below:

| Reactant | Coupling Partner | Catalyst/Conditions | Potential Product |

|---|---|---|---|

| 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2,6-Bis(dimethylamino)-[1,1',2',1'']terphenyl |

| 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl | Ethynylbenzene | PdCl2(PPh3)2, CuI, Et3N | 2,6-Bis(dimethylamino)-2'-(phenylethynyl)-1,1'-biphenyl |

| 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(2',6'-Bis(dimethylamino)-[1,1'-biphenyl]-2-yl)aniline |

Application of Advanced Spectroscopic Probes for Understanding Molecular Dynamics

The conformational flexibility of the biphenyl linkage in 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl presents an opportunity for in-depth studies of its molecular dynamics. Advanced spectroscopic techniques will be instrumental in elucidating the rotational barriers and conformational preferences of this molecule in different environments.

Future studies could employ variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to determine the energy barriers associated with rotation around the C-C single bond connecting the two phenyl rings. Additionally, techniques like two-dimensional NMR (2D-NMR), including NOESY and ROESY, can provide insights into the through-space interactions between the protons on the two aromatic rings, further defining the molecule's conformational landscape.

The application of advanced spectroscopic methods to study the dynamic stereochemistry of similar biphenyl systems has been demonstrated, providing a foundation for future investigations into 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl.

Further Development of Predictive Computational Models for Structure and Reactivity

Computational chemistry offers a powerful tool for predicting the structural and electronic properties of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl and its derivatives. Future research in this area will focus on developing accurate and predictive computational models to guide synthetic efforts and understand the molecule's reactivity.

Density Functional Theory (DFT) calculations can be used to predict key properties such as bond lengths, bond angles, dihedral angles, and electronic distribution. nih.gov Such calculations have been successfully used to study substituted 2-(dimethylamino)biphenyl-2'-carboxaldehydes, providing a precedent for their application to the target compound. nih.gov Furthermore, computational models can be employed to investigate the transition states of potential reactions, thereby predicting the feasibility and selectivity of synthetic transformations.

Time-dependent DFT (TD-DFT) calculations could also be used to predict the electronic absorption and emission spectra of the molecule and its derivatives, which would be valuable for the design of new materials with specific photophysical properties.

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure | Understanding reactivity and stability |

| Time-Dependent DFT (TD-DFT) | Excitation energies, UV-Vis spectra | Design of photoactive materials |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Understanding behavior in solution |

Integration into Advanced Catalytic Systems and Methodologies

The presence of two dimethylamino groups in a chelating arrangement suggests that 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl could serve as a ligand in transition metal catalysis. Future research is anticipated to explore the synthesis of metal complexes of this ligand and their application in various catalytic reactions.

The development of axially chiral biphenyl ligands has been a significant area of research in asymmetric catalysis. nih.gov By resolving the atropisomers of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl or its derivatives, new chiral ligands could be developed for enantioselective transformations.

Furthermore, the bis(dimethylamino)phenyl moiety is a known structural motif in pincer-type ligands, which have shown remarkable activity in a variety of catalytic processes. researchgate.net The synthesis of palladium or nickel pincer complexes of ligands derived from 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl could lead to highly active and stable catalysts for cross-coupling reactions, C-H activation, and other important organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl with high purity?

- Methodology : A two-step approach is recommended:

Core framework synthesis : Start with a Suzuki-Miyaura coupling to construct the biphenyl backbone. Use a brominated aryl halide and a boronic acid derivative with dimethylamino substituents at the 2- and 6-positions.

Regioselective bromination : Employ N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce bromine at the 2'-position. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Critical parameters : Temperature control (<0°C during bromination) and inert atmosphere (N₂/Ar) to prevent oxidation of the dimethylamino groups.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. The dimethylamino groups yield distinct singlet peaks at ~2.8–3.2 ppm (¹H) and ~40–45 ppm (¹³C). The biphenyl protons show splitting patterns indicative of para/ortho coupling .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (C₁₆H₁₉BrN₂, MW 319.24) and isotopic distribution for bromine .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves steric effects of the dimethylamino and bromine groups on biphenyl torsion angles .

Q. In what catalytic systems is this compound utilized as a ligand or precursor?

- Palladium catalysis : The dimethylamino groups enhance electron-donating capacity, making the compound effective in Buchwald-Hartwig amination and Suzuki-Miyaura couplings. Coordinate with Pd(II) precursors (e.g., Pd(OAc)₂) to form active catalysts .

- Gold(I) catalysis : Test as a ligand in Au(I)-mediated cycloisomerization reactions. Compare activity with BrettPhos and JohnPhos ligands to assess steric and electronic contributions .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the biphenyl framework?

- Mechanistic insights : Bromination at the 2'-position is favored due to directing effects of adjacent dimethylamino groups. Computational studies (DFT) show that electron-rich regions at the 2'-position lower the activation energy for electrophilic substitution .

- Experimental validation : Use competition experiments with substituted biphenyl analogs. Monitor reaction outcomes via GC-MS or HPLC to quantify regioselectivity .

Q. How do DFT calculations align with experimental data for electronic structure analysis?

- Protocol :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Compare computed NMR chemical shifts (GIAO method) with experimental data.

- Case study : For organotellurium analogs (similar biphenyl systems), DFT-predicted bond lengths and angles deviated <2% from XRD data, validating the method .

Q. How should discrepancies between crystallographic and spectroscopic data be resolved?

- Example : If XRD shows a planar biphenyl system but NMR suggests torsional strain:

Re-analyze XRD data using Flack parameter (η) to check for chiral impurities or twinning .

Perform variable-temperature NMR to probe dynamic effects (e.g., rotation barriers).

- Resolution : Use complementary techniques (e.g., Raman spectroscopy) to correlate bond vibration modes with structural rigidity .

Q. What role do dimethylamino groups play in modulating metal-ligand interactions?

- Electronic effects : The NMe₂ groups donate electron density via resonance, stabilizing metal centers in low oxidation states (e.g., Pd⁰ or Au⁰). This enhances oxidative addition rates in cross-coupling reactions.

- Steric effects : The dimethylamino substituents create a crowded coordination environment, favoring monodentate binding and preventing catalyst deactivation via dimerization .

Q. Are there chiral centers in this compound, and how can enantiomeric purity be assessed?

- Chirality analysis : The biphenyl axis may exhibit atropisomerism if rotation is restricted. Compute rotational barriers via DFT (ΔG‡ > 25 kcal/mol indicates resolvable enantiomers).

- Enantiomer resolution : Use chiral stationary-phase HPLC (e.g., Chiralpak IA) or synthesize diastereomeric derivatives with a chiral auxiliary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.